Diphenoxylate hydrochloride
Overview
Description
Diphenoxylate Hydrochloride is the hydrochloride salt form of diphenoxylate, a piperidine derivative, chemically related to narcotic meperidine, with antidiarrheal activity and devoid of central nervous system (CNS) activity . It is a meperidine congener used as an antidiarrheal, usually in combination with atropine .
Synthesis Analysis
Diphenoxylate is made by combining a precursor of normethadone with norpethidine . Loperamide (Imodium) and bezitramide are analogs . Like loperamide, it has a methadone-like structure and a piperidine moiety .Molecular Structure Analysis
The molecular formula of Diphenoxylate hydrochloride is C30H33ClN2O2 . The average mass is 489.048 Da and the monoisotopic mass is 488.223053 Da .Chemical Reactions Analysis
Diphenoxylate hydrochloride can be determined in solutions and powdered tablet composites . An isocratic, reversed-phase liquid chromatographic (LC) method was developed for simultaneous determination of diphenoxylate hydrochloride and atropine sulfate in pharmaceutical products .Scientific Research Applications
Diphenoxylate Hydrochloride in Diarrhea Management
A foundational study on diphenoxylate hydrochloride demonstrated its effectiveness as an antidiarrheal agent in malnourished infants with acute non-specific diarrhea, though it was found to be less effective in chronic cases. This double-blind study on 45 malnourished infants underscores the drug's potential in acute diarrhea management but also its limitations in chronic conditions (Bitar, Najjar, & Asfour, 1970).
Beyond Diarrhea: Broadening the Applications
Research has ventured into the broader applications of diphenoxylate hydrochloride, revealing its utility in various contexts:
Withdrawal Syndrome Management
Diphenoxylate Hydrochloride has been reported to effectively alleviate minor withdrawal symptoms accompanying complete methadone detoxification without leading to tolerance or withdrawal symptoms from the drug itself. This finding suggests the drug's potential role in facilitating complete detoxification processes (Kleinman & Arnon, 1977).
Potential in Psoriasis Treatment
An interesting observation involves the use of diphenoxylate hydrochloride in treating recalcitrant psoriatic lesions. A case where a patient experienced a remission of psoriasis after treatment for acute diarrhea prompted further investigation. A double-blind study comparing topical preparations of diphenoxylate and placebo revealed greater improvement in diphenoxylate-treated psoriatic lesions, suggesting its potential utility in dermatology (Lanier, 1985).
Mechanism of Action
Target of Action
Diphenoxylate hydrochloride primarily targets the opioid receptors in the enteric nervous system . These receptors play a crucial role in regulating intestinal motility and fluid secretion.
Mode of Action
Diphenoxylate hydrochloride acts as an antidiarrheal agent by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis . This interaction with its targets results in a decrease in the activity of the bowel .
Biochemical Pathways
The activation of opioid receptors by diphenoxylate hydrochloride leads to a decrease in the release of acetylcholine, a neurotransmitter that stimulates bowel movements . This results in the slowing of intestinal contractions, allowing the body to consolidate intestinal contents and prolong transit time .
Pharmacokinetics
Diphenoxylate hydrochloride is rapidly and extensively metabolized in humans by ester hydrolysis to diphenoxylic acid (difenoxine), which is biologically active and the major metabolite in the blood . After oral administration, the peak plasma concentration of diphenoxylic acid is reached in about 2 hours, and the elimination half-life is approximately 12 to 14 hours .
Result of Action
The primary result of diphenoxylate hydrochloride’s action is the reduction of diarrhea symptoms. By slowing intestinal contractions, the intestines are able to draw moisture out of the contents at a normal or higher rate, thereby stopping the formation of loose and liquid stools .
Action Environment
The action of diphenoxylate hydrochloride can be influenced by various environmental factors. For instance, the presence of other central depressants like alcohol can increase its risks . Known drug interactions include barbiturates and tranquilizers . Furthermore, the efficacy of diphenoxylate hydrochloride can be affected by the patient’s overall nutritional status and degree of dehydration .
Safety and Hazards
Diphenoxylate hydrochloride is classified as having acute toxicity, both oral (Category 3, H301) and inhalation (Category 1, H330), and dermal (Category 2, H310). It may cause respiratory sensitization (Category 1, H334) and skin sensitization (Category 1, H317) . It is toxic if swallowed, fatal in contact with skin or if inhaled, and may cause an allergic skin reaction .
Future Directions
Diphenoxylate is used along with other treatments such as fluid and electrolyte replacement for the treatment of diarrhea . It should not be given to children younger than 2 years of age . It is mainly used in a short-term course only but is a possible therapeutic consideration for chronic diarrhea .
properties
IUPAC Name |
ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTAFWKOISOCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
915-30-0 (Parent) | |
Record name | Diphenoxylate hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047843 | |
Record name | Diphenoxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenoxylate hydrochloride | |
CAS RN |
3810-80-8 | |
Record name | Diphenoxylate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3810-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenoxylate hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenoxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenoxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENOXYLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24OD7YW48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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